molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1351655
CAS No.: 373356-32-2
M. Wt: 155.15 g/mol
InChI Key: OVRXBUIJPGFSBE-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a β-substituted alanine derivative featuring a 1,2,4-triazole moiety at the β-position and a methyl group at the α-carbon.

Synthesis and Key Features: The compound is synthesized via a racemic route involving tert-butoxycarbonyl (Boc) protection. Aouine et al. (2011) developed an efficient method using N-Boc-β-alanine as a precursor, achieving high yields and purity through optimized coupling and deprotection steps . The Boc-protected intermediate, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, serves as a versatile precursor for further functionalization in medicinal chemistry .

Structural Characterization:
1H and 13C NMR data (δH 6.29 for NH; δC 170.2 for carboxylic acid) confirm the presence of the triazole ring and the stereochemical environment of the α-methyl group . The compound’s stability under physiological conditions makes it a candidate for drug design, particularly as a triazole-based bioisostere.

Properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUIJPGFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390322
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-32-2
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic approaches to prepare 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method provides a high regioselective alkylation and yields the desired product in good overall yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to develop efficient and environmentally friendly production processes. Continuous flow methods and metal-free processes are examples of such approaches .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Coordination: The triazole ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, substituted triazole compounds, and metal-triazole complexes

Scientific Research Applications

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl derivative (157.13 g/mol) exhibits higher aqueous solubility compared to the methyl analog (182.22 g/mol) due to polar interactions .
  • Amino-substituted derivatives (e.g., isopropylamino, cyclopropylamino) show increased molecular weight (>200 g/mol) and altered pharmacokinetic profiles .

Substituent Variations at the β-Position

Compound Name Molecular Formula Molecular Weight Key Features Reference
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₁₁H₉Cl₂N₃O₂ 286.11 Dichlorophenyl group enhances antifungal activity; higher logP
Triazole alanine (TA) C₅H₇N₅O₂ 169.14 α-amino substitution; metabolite of triazole fungicides
3-Phenyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid C₁₁H₁₁N₃O₂ 217.22 1,2,3-triazole ring; investigated as histone deacetylase inhibitor

Key Observations :

  • Aromatic substituents (e.g., dichlorophenyl) increase molecular weight and hydrophobicity, favoring membrane penetration .
  • Triazole alanine (TA) is a smaller molecule (169.14 g/mol) with zwitterionic properties, critical for plant systemic absorption .

Triazole Ring Modifications

Compound Name Molecular Formula Molecular Weight Key Features Reference
2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆ClN₃O₂ 179.58 Chloro-substituted triazole; improves electrophilic reactivity
2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid C₅H₆BrN₃O₂ 224.03 Bromo group enhances halogen bonding; used in radiopharmaceuticals

Key Observations :

  • Halogenated triazoles (Cl, Br) exhibit enhanced reactivity in cross-coupling reactions, expanding utility in synthetic chemistry .

Biological Activity

2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound in the triazole class that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

Chemical Formula : C₆H₉N₃O₂
Molecular Weight : 155.15 g/mol
CAS Number : 373356-32-2
IUPAC Name : this compound

The compound features a triazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent. The presence of both carboxylic acid and triazole functionalities contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves several steps:

  • Alkylation of 1H-1,2,4-triazole : This is done using an O-tosyloxazoline derivative.
  • Oxazoline Ring Opening : Following alkylation, the oxazoline ring is opened.
  • Oxidation : The N-protected β-aminoalcohol is oxidized using potassium permanganate.

This multi-step synthesis yields the compound in a racemic form with an overall yield of approximately 68% .

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. In a study evaluating various 1,2,4-triazole derivatives including this compound, it was found to possess notable activity against Gram-positive and Gram-negative bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays on peripheral blood mononuclear cells (PBMCs) showed that it influenced the release of key cytokines such as TNF-α and IL-6, indicating its potential role in modulating inflammatory responses .

Anticancer Activity

Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular targets involved in cancer progression. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

  • Antimicrobial Activity Study :
    • Objective: Evaluate the antimicrobial effectiveness against specific bacterial strains.
    • Findings: The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
    • Conclusion: Supports its potential use as an antimicrobial agent in pharmaceuticals.
  • Anti-inflammatory Response Evaluation :
    • Objective: Assess the impact on cytokine production in PBMC cultures.
    • Findings: Demonstrated modulation of TNF-α and IL-6 levels.
    • Conclusion: Suggests applicability in treating inflammatory conditions.

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryModulates cytokine release (TNF-α, IL-6)
AnticancerInhibits cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid and its derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves multi-step organic synthesis, such as the coupling of triazole moieties with propanoic acid precursors. For example, derivatives like 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid are synthesized via nucleophilic substitution or deamination cyclization reactions under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere). Reaction parameters like temperature (60–80°C), pH, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. Key markers include resonance peaks for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and the carboxylic acid group (δ 12–13 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 157.1 for the parent ion), while infrared (IR) spectroscopy identifies carboxylic O-H stretches (~2500–3000 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What chromatographic methods are validated for assessing purity in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is widely used. Retention times and UV absorption profiles (λ = 210–254 nm) are compared against certified reference standards. For impurities, liquid chromatography-mass spectrometry (LC-MS) provides structural identification, while thin-layer chromatography (TLC) offers rapid preliminary screening .

Q. What are the optimal storage conditions for ensuring long-term stability?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at room temperature (20–25°C) and protected from light. Moisture accelerates degradation, necessitating desiccants like silica gel. Stability studies using accelerated aging (40°C/75% relative humidity) coupled with periodic HPLC analysis can predict shelf life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved when characterizing triazole-containing propanoic acid derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism in the triazole ring or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) clarify proton-proton correlations, while variable-temperature NMR resolves dynamic equilibria. Computational modeling (DFT) predicts vibrational spectra (IR) and compares them with experimental data to validate assignments .

Q. What strategies are effective in designing coordination polymers using triazole-propanoic acid ligands?

  • Methodological Answer : The ligand’s carboxylate and triazole groups enable diverse coordination modes (monodentate, bridging). For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid forms 3D frameworks with Cd(II) and Cu(II) under solvothermal conditions. Adjusting pH (4–6) and solvent polarity (DMF/water mixtures) controls metal-ligand binding. Single-crystal X-ray diffraction confirms structural features like interpenetration and channel dimensions .

Q. How do computational methods like molecular docking predict bioactivity, and what experimental validations are required?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Binding affinity scores prioritize candidates for synthesis. Validation involves in vitro assays (MIC testing against Candida spp.) and comparative studies with known inhibitors. Pharmacokinetic properties (logP, solubility) are modeled using QSAR tools .

Q. What challenges exist in crystallizing triazole-propanoic acid derivatives, and how can crystallization be optimized?

  • Methodological Answer : Poor crystallinity is common due to flexible side chains. Slow evaporation from polar aprotic solvents (DMF, DMSO) at 4°C promotes nucleation. Seeding with microcrystals or using anti-solvents (diethyl ether) enhances crystal growth. For refractory cases, co-crystallization with metal ions (e.g., Zn(II)) stabilizes the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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